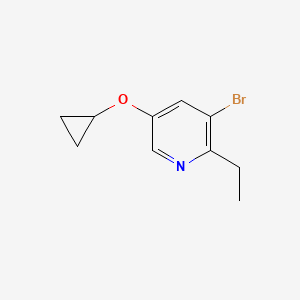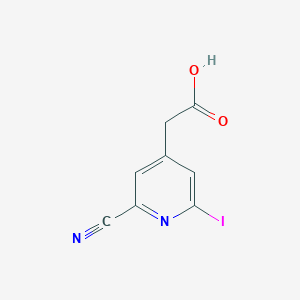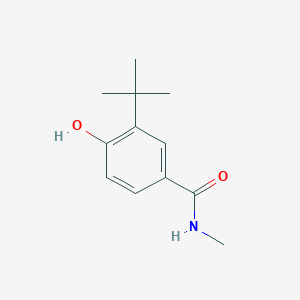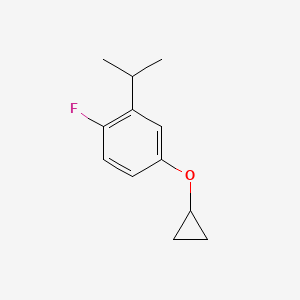
4-Cyclopropoxy-1-fluoro-2-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Reagents: Boron reagents (e.g., organoboron compounds)
Solvent: Organic solvents (e.g., toluene, THF)
Temperature: Mild temperatures (e.g., 50-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity
化学反応の分析
Types of Reactions
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms
Reduction: Addition of hydrogen atoms or removal of oxygen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzene compounds
科学的研究の応用
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Comparison
Compared to similar compounds, 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE stands out due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the cyclopropoxy group and the fluorine atom in particular can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H15FO |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChIキー |
UPJQXRQPRUUZBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




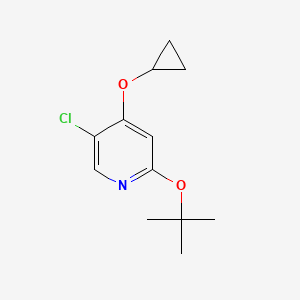
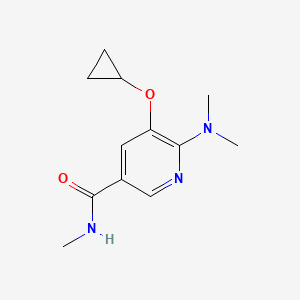
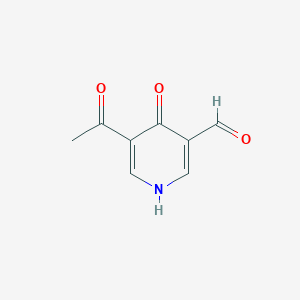
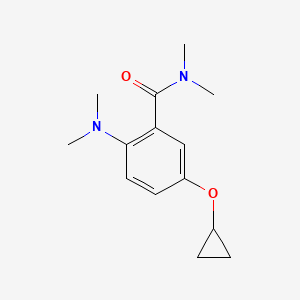
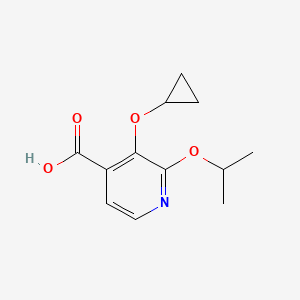
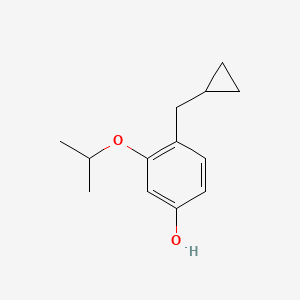
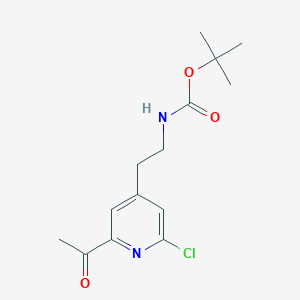

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
